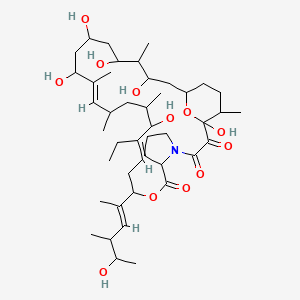

3-Normeridamycin

Description

Structure

2D Structure

Properties

Molecular Formula |

C44H73NO12 |

|---|---|

Molecular Weight |

808 g/mol |

IUPAC Name |

(13E,19E)-14-ethyl-1,15,21,23,25,27-hexahydroxy-11-[(E)-5-hydroxy-4-methylhex-2-en-2-yl]-16,18,20,26,32-pentamethyl-10,33-dioxa-4-azatricyclo[27.3.1.04,8]tritriaconta-13,19-diene-2,3,9-trione |

InChI |

InChI=1S/C44H73NO12/c1-10-32-14-16-39(27(5)20-25(3)31(9)46)56-43(54)35-12-11-17-45(35)42(53)41(52)44(55)29(7)13-15-34(57-44)23-38(50)30(8)37(49)22-33(47)21-36(48)26(4)18-24(2)19-28(6)40(32)51/h14,18,20,24-25,28-31,33-40,46-51,55H,10-13,15-17,19,21-23H2,1-9H3/b26-18+,27-20+,32-14+ |

InChI Key |

UNSKIISCJFJWTL-WIDVRGBZSA-N |

Isomeric SMILES |

CC/C/1=C\CC(OC(=O)C2CCCN2C(=O)C(=O)C3(C(CCC(O3)CC(C(C(CC(CC(/C(=C/C(CC(C1O)C)C)/C)O)O)O)C)O)C)O)/C(=C/C(C)C(C)O)/C |

Canonical SMILES |

CCC1=CCC(OC(=O)C2CCCN2C(=O)C(=O)C3(C(CCC(O3)CC(C(C(CC(CC(C(=CC(CC(C1O)C)C)C)O)O)O)C)O)C)O)C(=CC(C)C(C)O)C |

Synonyms |

3-normeridamycin |

Origin of Product |

United States |

Biosynthetic Pathways and Genetic Engineering of 3 Normeridamycin

Elucidation of the Meridamycin (B1247513) Biosynthetic Gene Cluster (mer)

The genetic foundation for 3-Normeridamycin production was uncovered through the cloning and sequencing of an approximately 117 kb stretch of DNA from the producing organism, Streptomyces sp. NRRL 30748. nih.gov This region contains the complete mer biosynthetic gene cluster. The identity of this cluster was definitively confirmed through genetic engineering; the targeted disruption of a key gene within the cluster led to the complete cessation of meridamycin production. nih.gov

The core of the mer cluster is comprised of six essential genes that orchestrate the synthesis of the macrocyclic structure. nih.gov These include four polyketide synthase (PKS) genes, one non-ribosomal peptide synthetase (NRPS) gene, and a gene encoding a cytochrome P450 monooxygenase. nih.gov

| Gene | Type | Proposed Function in this compound Biosynthesis |

| merA | Type I PKS | Polyketide chain elongation (Modules 1-4) |

| merB | Type I PKS | Polyketide chain elongation (Modules 5-8) |

| merC | Type I PKS | Polyketide chain elongation (Modules 9-12 and part of 13) |

| merD | Type I PKS | Polyketide chain elongation (part of Module 13 and Module 14) |

| merP | NRPS | Incorporation of the pipecolate starter unit |

| merE | Cytochrome P450 | Post-PKS modification (hydroxylation) of the macrolide core |

The backbone of the this compound molecule is assembled by a massive Type I PKS enzymatic complex. This assembly line is encoded by four distinct genes: merA, merB, merC, and merD. nih.gov Together, these genes encode a total of one loading module and 14 extension modules, which are responsible for the sequential addition and modification of two-carbon units to build the polyketide chain. nih.govresearchgate.net

The modular architecture is distributed across the four PKS proteins:

MerA and MerB each contain four complete modules. researchgate.net

MerC houses five complete modules and the initial ketosynthase (KS) domain of the thirteenth module. researchgate.net

MerD contains the remaining domains of module 13 and the entirety of the final extension module, 14. researchgate.net

This division of a single module across two separate proteins (MerC and MerD) is an uncommon but documented phenomenon in PKS systems. researchgate.net

The biosynthesis of this compound is initiated by a non-ribosomal peptide synthetase, encoded by the gene merP. nih.gov This enzyme is responsible for recognizing and activating the starter unit, L-pipecolic acid (pipecolate). researchgate.net The adenylation (A) domain within MerP, which selects the amino acid, shares significant sequence homology (50-52% identity) with the pipecolate-activating domains found in the biosynthetic pathways of the well-known immunosuppressants rapamycin (B549165) and FK506. researchgate.net This homology strongly supports its function in pipecolate incorporation.

In addition to the core PKS and NRPS machinery, the mer gene cluster contains ancillary enzymes that perform tailoring reactions to achieve the final molecular structure. A key enzyme identified is MerE, a cytochrome P450 monooxygenase. nih.gov These types of enzymes are versatile biocatalysts known to perform regio- and stereospecific oxidation reactions, most commonly hydroxylations. nih.govnih.gov In the context of meridamycin biosynthesis, MerE is proposed to be responsible for the hydroxylation at the C-9 position of the macrolactone ring after its formation. researchgate.net Cytochrome P450 enzymes are frequently found within secondary metabolite gene clusters, where they play a crucial role in enhancing structural diversity and biological activity. mdpi.com

Mechanistic Insights into this compound Biosynthesis

The production of this compound follows a hybrid PKS/NRPS assembly-line logic, where each module performs a specific set of reactions to build the final complex molecule.

The biosynthetic process begins with the MerP (NRPS) enzyme, which activates L-pipecolate and loads it as the starter unit for the entire assembly. researchgate.net The polyketide chain is then extended sequentially by the 14 PKS modules encoded by merA-D. Each module's acyltransferase (AT) domain selects a specific extender unit, either malonyl-CoA or methylmalonyl-CoA, for incorporation into the growing chain. researchgate.net

The precursor for the pipecolate starter unit is the amino acid L-lysine. nih.gov However, feeding studies have shown that its conversion to pipecolate in Streptomyces sp. NRRL 30748 does not proceed via the common lysine cyclodeaminase pathway observed in the biosynthesis of rapamycin and FK506, indicating a more complex or alternative enzymatic route. nih.govnih.gov

Valuable insights into the assembly process have been gained from the isolation of other meridamycin congeners that are pathway intermediates. researchgate.net For instance, meridamycins C and D are thought to result from the premature stalling and release of the polyketide chain from PKS module 13, highlighting critical steps in the molecular assembly. researchgate.net

This compound is a naturally occurring analogue of meridamycin, co-produced by the same organism. researchgate.netresearchgate.net The structural difference is the absence of a methyl group at the C-3 position of the polyketide backbone. This variation arises from the action of the same mer biosynthetic gene cluster.

Genetic Manipulation and Heterologous Expression for Biosynthetic Studies

The study of this compound, a naturally occurring analogue of the neuroprotective macrolide meridamycin, has been significantly advanced by genetic manipulation and the heterologous expression of its biosynthetic gene cluster (BGC). These strategies are crucial for overcoming challenges associated with low production titers in the native producing strains and for creating a platform to generate novel, structurally diverse analogues. Expression of biosynthetic pathways in engineered hosts is a potent approach for improving production and facilitating biosynthetic modifications of complex natural products. nih.govresearchgate.net

Cloning Strategies for Large Biosynthetic Gene Clusters (e.g., BAC Vectors)

The meridamycin (mer) biosynthetic gene cluster is a large and complex pathway, spanning approximately 90-117 kb of DNA. nih.govnih.gov This significant size presents a major hurdle for standard cloning techniques. To overcome this, researchers have successfully employed Bacterial Artificial Chromosome (BAC) vectors, which are designed to carry large DNA inserts.

A key tool developed for this purpose is the pSBAC, a versatile Escherichia coli-Streptomyces shuttle BAC conjugation vector. nih.govresearchgate.netnih.gov This vector facilitates the cloning, genetic manipulation in E. coli, and subsequent transfer and expression of large actinomycete BGCs. Using a straightforward restriction enzyme digestion and cloning approach, the entire ~90 kb meridamycin BGC was successfully captured within a single pSBAC clone. nih.govresearchgate.netresearchgate.net This clone was then transferred from E. coli into the well-characterized heterologous host, Streptomyces lividans, a species frequently used for expressing secondary metabolite genes due to its relatively clean metabolic background and well-established genetic tools. nih.govresearchgate.netresearchgate.netuni-konstanz.de The successful cloning and expression of such a giant polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) hybrid gene cluster underscores the utility of BAC-based strategies for studying and engineering complex natural product pathways. nih.govnih.gov

| Vector System | BGC Size (approx.) | Cloning Method | Heterologous Host | Reference |

| pSBAC | ~90 kb | Restriction digestion and ligation | Streptomyces lividans | nih.govresearchgate.net |

Optimization of Production in Engineered Host Strains

Simply transferring the meridamycin BGC into S. lividans did not initially result in detectable production of the compound. To activate the silent gene cluster, promoter engineering was employed. The native promoter of the mer cluster was replaced with the strong, constitutive ermE* promoter, a common strategy to drive high-level gene expression in Streptomyces. nih.govresearchgate.netresearchgate.net This modification successfully initiated the production of meridamycin in the engineered S. lividans strain.

Further optimization was achieved by supplementing the fermentation medium with a biosynthetic precursor, which led to enhanced production titers. nih.govresearchgate.netresearchgate.net While the specific precursor was not named in these initial studies, this result highlights that precursor availability can be a limiting factor for yield in a heterologous host. The development of engineered S. lividans strains with simplified metabolic backgrounds and the deletion of endogenous gene clusters represents a broader strategy to improve the production of heterologous natural products by reducing competition for precursors and energy. researchgate.net

| Optimization Strategy | Effect on Production | Host Strain |

| Promoter Replacement (native to ermE* promoter) | Activated gene cluster, enabling production | Streptomyces lividans |

| Precursor Feeding | Enhanced production titers | Streptomyces lividans |

Engineering of Novel this compound Analogues via Biosynthetic Modifications

A primary motivation for cloning the meridamycin BGC is to enable combinatorial biosynthesis approaches for the generation of novel analogues. By modifying the biosynthetic machinery, it is possible to create derivatives with potentially improved properties.

Targeted gene disruption is a powerful technique to probe the function of biosynthetic genes and to create new chemical entities. In the context of the meridamycin pathway, researchers have successfully applied this method to the native producing strain, Streptomyces sp. NRRL 30748.

To confirm the identity of the cloned cluster, the merP gene, which encodes a non-ribosomal peptide synthase responsible for incorporating the pipecolate unit, was disrupted. nih.govresearchgate.net This manipulation resulted in the complete abolition of meridamycin production, verifying the gene cluster's role. nih.govresearchgate.net

More significantly, for the purpose of generating new analogues, a targeted deletion was made within merA, one of the large PKS genes. Specifically, the DNA fragment encoding the first ketoreductase (KR1) domain of the MerA protein was deleted from the chromosome. nih.govresearchgate.net Ketoreductase domains are responsible for reducing a β-keto group to a hydroxyl group during the assembly of the polyketide chain. Inactivating the KR1 domain prevented this reduction step at a specific position, leading to the creation of a novel analogue, C36-keto-meridamycin . nih.gov This successful experiment demonstrates the feasibility of generating new meridamycin derivatives through precise, domain-level genetic engineering.

Precursor-directed biosynthesis is a complementary strategy to genetic engineering for generating novel analogues. This method involves feeding structural mimics of natural biosynthetic precursors to a fermentation culture, with the aim that the biosynthetic enzymes will incorporate the unnatural substrate into the final product.

This approach has been successfully used to generate novel analogues of rapamycin, a structurally related macrolide that also contains a pipecolate moiety. nih.govresearchgate.netnih.gov In those studies, feeding a rapamycin-producing strain of Streptomyces hygroscopicus with various analogues of L-pipecolate, such as 1,4-thiazane-(3S)-carboxylic acid, resulted in the production of new sulfur-containing rapamycin derivatives. nih.govresearchgate.net The success of this strategy often relies on the substrate flexibility of the biosynthetic enzymes, particularly the adenylation domains of NRPS modules which are responsible for recognizing and activating the amino acid substrate.

While specific reports on the generation of new this compound or meridamycin analogues via precursor feeding are not detailed, the principle is well-established. The meridamycin biosynthesis incorporates pipecolate, and it has been noted that the synthesis of this precursor in the meridamycin producer does not follow the common lysine cyclodeamination route found in rapamycin biosynthesis, suggesting a different enzymatic pathway that could be a target for future precursor-directed studies. nih.govresearchgate.net

Chemical Synthesis and Derivatization of 3 Normeridamycin and Its Analogues

Strategies Towards Total Synthesis of 3-Normeridamycin

The synthetic approaches to this compound are centered on dissecting the complex target molecule into smaller, more manageable fragments that can be synthesized independently and then coupled. uni-hannover.deamazonaws.com This strategy allows for a more efficient and flexible synthesis. chemrxiv.orgrsc.org

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a process where a target molecule is broken down into simpler, commercially available starting materials through a series of imaginary bond cleavages. amazonaws.comegrassbcollege.ac.in For this compound, the key disconnections are strategically planned to divide the macrolide into two main fragments of similar complexity: a "southern fragment" and a "northern fragment." This division simplifies the synthetic challenge by allowing for parallel synthesis of the two key intermediates. uni-hannover.de

The process of planning a synthesis by working backward from the target molecule is a logical approach to designing routes for complex molecules. egrassbcollege.ac.in This method involves identifying strategic carbon-carbon bond cleavages at points where reliable bond-forming reactions can be achieved in the forward synthesis. amazonaws.comegrassbcollege.ac.in

Convergent Fragment Synthesis Approaches

A convergent synthesis strategy involves the independent synthesis of major fragments of a target molecule, which are then joined together at a late stage. chemrxiv.orgrsc.org This approach is generally more efficient for complex molecules than a linear synthesis, where the molecule is built step-by-step.

Further steps in the synthesis of the southern fragment involved the reduction of a keto group using the Evans-Tischenko method and the installation of a proline-containing amino acid fragment via a diazoamide Roskamp reaction. uni-hannover.de The synthesis was concluded by installing a "tricarbonyl" moiety and closing the lactol ring. uni-hannover.de

Significant progress has also been made towards the synthesis of the northern fragment. uni-hannover.deuni-hannover.de Building upon previous work that established the C1-C9 part of the fragment, further elaboration extended the synthesis to the C14 carbon. uni-hannover.deuni-hannover.de

The synthesis of the C1-C14 section of the northern fragment was achieved in a four-step sequence from the C1-C9 fragment with a 14.9% yield. uni-hannover.de This sequence highlights the use of three boron-mediated transformations:

Zweifel olefination to alkylate a terminal alkyne. uni-hannover.deuni-hannover.de

Directed boron insertion to the distal position of a homopropargylic alcohol. uni-hannover.deuni-hannover.de

Attachment of the C10-C14 fragment using lithiation-borylation methodology. uni-hannover.deuni-hannover.de

Stereoselective Transformations in Macrocycle Construction

Controlling the stereochemistry during the synthesis of a complex molecule like this compound is of paramount importance. numberanalytics.com Stereoselective transformations are crucial for establishing the correct three-dimensional arrangement of atoms in the molecule.

The aldol (B89426) reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of natural products. tcichemicals.comorganic-chemistry.org In the synthesis of the southern fragment of this compound, stereoselective boron-mediated aldol reactions were instrumental in controlling the stereochemistry of four asymmetric centers. uni-hannover.de The use of boron enolates in aldol reactions often proceeds through a chair-like transition state, which allows for predictable control over the stereochemical outcome. harvard.edu The geometry of the boron enolate, whether (Z) or (E), generally dictates whether the syn or anti aldol adduct is formed, respectively. harvard.edu

The development of stereoselective aldol reactions, such as the Evans aldol reaction, has been a significant advancement in organic synthesis, enabling the construction of complex molecules with high levels of stereocontrol. tcichemicals.comharvard.edu These reactions are essential for creating specific stereoisomers, which is a critical aspect of synthesizing complex natural products. numberanalytics.com

Installation of Key Stereocenters

The construction of the numerous stereogenic centers within the this compound framework requires precise and highly stereoselective chemical transformations. Research efforts have focused on a convergent approach, building complex fragments that can later be joined.

In the synthesis of the southern fragment of this compound, a key strategy involved the highly convergent assembly of a central region containing four asymmetric centers. uni-hannover.deuni-hannover.de This was accomplished through two sequential, stereoselective boron-mediated aldol reactions. uni-hannover.deuni-hannover.de Following the formation of these stereocenters, a remaining keto group was reduced using an Evans-Tishchenko reaction to establish another stereocenter. uni-hannover.deuni-hannover.de The proline-containing amino acid portion was installed via a diazoamide Roskamp reaction, a method noted for its novelty in natural product synthesis. uni-hannover.deuni-hannover.de

For the northern fragment, boron-mediated transformations were also critical for establishing stereochemistry. uni-hannover.deuni-hannover.de Key steps included:

Zweifel olefination to alkylate a terminal alkyne. uni-hannover.deuni-hannover.de

A directed boron insertion at the distal position of a homopropargylic alcohol. uni-hannover.deuni-hannover.de

Attachment of the C10-C14 fragment using a lithiation-borylation methodology. uni-hannover.deuni-hannover.de

These methods demonstrate the reliance on substrate and reagent control to meticulously build the molecule's complex three-dimensional architecture.

| Synthetic Fragment | Key Reaction | Purpose |

| Southern Fragment | Boron-Mediated Aldol Reaction | Installation of four stereocenters in the central region. uni-hannover.deuni-hannover.de |

| Southern Fragment | Evans-Tishchenko Reduction | Stereoselective reduction of a keto group. uni-hannover.deuni-hannover.de |

| Southern Fragment | Diazoamide Roskamp Reaction | Installation of the proline-containing amino acid fragment. uni-hannover.deuni-hannover.de |

| Northern Fragment | Zweifel Olefination | Alkylation of a terminal alkyne. uni-hannover.deuni-hannover.de |

| Northern Fragment | Directed Boron Insertion | Stereocontrolled borylation of a homopropargylic alcohol. uni-hannover.deuni-hannover.de |

| Northern Fragment | Lithiation-Borylation | Attachment of the C10-C14 fragment. uni-hannover.deuni-hannover.de |

Challenges in the Total Synthesis of Complex Macrocycles

The total synthesis of large and complex macrocycles like this compound is a formidable challenge, which explains why, despite its discovery, a completed total synthesis has not yet been reported. uni-hannover.deuni-hannover.de The difficulties stem from several intrinsic factors associated with such molecules.

Structurally, meridamycin (B1247513) is a 27-membered macrolactone containing 14 distinct stereogenic centers. uni-hannover.de The sheer number of stereocenters requires a long and highly stereocontrolled synthetic sequence where errors can quickly compound.

From a thermodynamic and kinetic perspective, the ring-closing step (macrocyclization) is particularly challenging. The efficiency of macrocyclization often suffers from significant entropic penalties, as the two ends of a long, flexible chain must find each other to react. univie.ac.at This process is in direct competition with undesired intermolecular coupling reactions, which lead to the formation of dimers and other oligomers instead of the desired intramolecular macrocycle. univie.ac.at Furthermore, the molecule contains a "tricarbonyl" motif adjacent to the pipecoline unit, which in its open-chain form consists of three adjacent carbonyl groups, presenting a challenge for chemical stability and manipulation. uni-hannover.de

Semisynthetic Modifications and Derivatization Approaches

Given the challenges of total synthesis, semisynthesis and derivatization of the natural product or its biosynthetic intermediates offer a more accessible route to analogues with potentially improved properties. google.com This approach involves isolating the core structure from a natural source and then applying conventional synthetic chemistry to modify it. google.com

Chemical Transformations of Naturally Derived this compound

This compound is a naturally occurring analogue of meridamycin, distinguished by the substitution of an L-proline moiety for the pipecolic acid found in meridamycin. uni-hannover.de It was first identified in fermentation extracts of the soil actinomycete Streptomyces sp. LL-C31037. researchgate.net While specific, published examples of extensive chemical transformations starting from isolated this compound are limited, the strategies applied to structurally related macrocycles like rapamycin (B549165) provide a clear blueprint for potential modifications. nih.govrsc.org

For instance, rapamycin has been successfully modified to create non-immunosuppressive analogues that retain or enhance neurotrophic activity. nih.govrsc.org These modifications often target the mTOR-binding region, leaving the FKBP-binding portion intact. nih.gov A similar strategy could be envisioned for this compound, targeting specific functional groups on its polyketide backbone to fine-tune its biological activity profile.

Synthesis of Chemically Modified Analogues

The synthesis of analogues of this compound can be achieved through both semisynthetic and biosynthetic methods.

Semisynthesis: Following the example of rapamycin, where analogues WYE-592 and ILS-920 were prepared via a [4+2] cycloaddition reaction, similar transformations could be applied to the diene systems within the this compound macrocycle. nih.govrsc.org Such modifications would alter the shape and electronics of the macrocycle, potentially leading to new biological activities while preserving its core FKBP-binding function. nih.govrsc.org

Biosynthetic Engineering: An alternative to chemical synthesis is the manipulation of the biosynthetic pathway. The entire meridamycin biosynthetic gene cluster (~90 kb) has been cloned and expressed in a heterologous host, Streptomyces lividans. researchgate.net This achievement opens the door to generating novel analogues. researchgate.netresearchgate.net For example, this compound itself was produced in the heterologous host only when the culture medium was supplemented with L-proline. google.com Feeding the culture with biosynthetic precursors like diethylmalonate has also been shown to increase the production of the parent compound, meridamycin. google.com By modifying the genes responsible for incorporating specific building blocks, such as the acyltransferase (AT) domains, it is possible to create a variety of new analogues with altered substitution patterns around the macrocycle. rsc.org

| Analogue | Parent Compound | Method of Synthesis | Key Modification |

| WYE-592 | Rapamycin | Semisynthesis ([4+2] cycloaddition) | Modification at the mTOR binding region. nih.govrsc.org |

| ILS-920 | WYE-592 | Semisynthesis (Catalytic hydrogenation) | Reduction of the newly formed olefinic bond. nih.govrsc.org |

| This compound | Meridamycin | Biosynthesis (Proline supplementation) | Replacement of pipecolic acid with L-proline. uni-hannover.degoogle.com |

Synthetic Methodologies Utilized for this compound and Related Structures

The construction of complex macrocycles like this compound relies on a diverse toolbox of modern synthetic methodologies. The strategies employed in the synthesis of its fragments and those common to the synthesis of related macrocyclic natural products highlight key effective reactions. uni-hannover.denih.gov

For the synthesis of this compound fragments, the following methodologies have proven crucial:

Boron-Mediated Aldol Reactions: Essential for the stereocontrolled formation of carbon-carbon bonds and the installation of multiple hydroxylated stereocenters. uni-hannover.deuni-hannover.de

Evans-Tishchenko and other Stereoselective Reductions: Used to precisely control the stereochemistry of alcohol groups formed from ketones. uni-hannover.deuni-hannover.de

Organoboron Chemistry: Including Zweifel olefination and lithiation-borylation methods for the controlled formation of carbon-carbon bonds. uni-hannover.deuni-hannover.de

Roskamp Reaction: A specialized method for forming carbon-nitrogen bonds, used to install the amino acid fragment. uni-hannover.deuni-hannover.de

For the critical macrocyclization step, which has not yet been accomplished for this compound, several powerful methodologies are commonly employed for related structures: nih.gov

Macrolactonization: The formation of the large ester ring from a linear hydroxy-acid precursor, often using activating agents like those in the Yamaguchi or Keck-Boden esterifications. nih.gov

Macrolactamization: The formation of a large amide ring, relevant for the amide bond in this compound. nih.gov

Ring-Closing Metathesis (RCM): A powerful, metal-catalyzed reaction for forming carbon-carbon double bonds to close a ring. univie.ac.atnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions: Methods such as Stille, Suzuki, Heck, and Ullmann couplings are widely used to form key carbon-carbon or carbon-heteroatom bonds that complete the macrocyclic framework. univie.ac.atnih.gov

These methodologies, both those already applied to its fragments and those available for the final ring closure, form the strategic foundation for any future total synthesis of this compound.

Advanced Structural Elucidation and Stereochemical Assignment

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy was the principal tool used for the complete structural and stereochemical characterization of 3-Normeridamycin. A suite of one-dimensional and two-dimensional experiments was employed to piece together the complex macrocyclic structure. uni-muenchen.de

The foundational structure of this compound was initially probed using 1D-NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. The ¹H NMR spectrum revealed the presence and chemical environment of all protons, while the ¹³C NMR spectrum identified the number and type of carbon atoms, including carbonyls, olefins, and aliphatic carbons. These spectra provided the initial inventory of the atoms that constitute the molecule. uni-muenchen.de The detailed chemical shift assignments for both the proton and carbon nuclei were critical for the subsequent, more complex analyses. uni-muenchen.de

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in CDCl₃)

This table is interactive. You can sort and search the data.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 41.5 | 2.65 (dd, 17.5, 3.5), 2.50 (dd, 17.5, 8.0) |

| 3 | 213.9 | - |

| 4 | 50.9 | 2.83 (m) |

| 5 | 35.8 | 1.87 (m) |

| 6 | 28.1 | 1.48 (m), 1.20 (m) |

| 7 | 34.0 | 1.48 (m) |

| 8 | 42.4 | 1.75 (m) |

| 9 | 98.7 | 4.67 (d, 9.5) |

| 10 | 165.9 | - |

| 11 | 120.4 | 5.80 (s) |

| 12 | 143.1 | - |

| 13 | 40.5 | 2.50 (m) |

| 14 | 72.8 | 3.55 (m) |

| 15 | 34.9 | 1.65 (m) |

| 16 | 68.3 | 3.90 (m) |

| 17 | 37.0 | 1.95 (m) |

| 18 | 77.0 | 3.40 (m) |

| 19 | 132.0 | 5.75 (dd, 15.5, 8.5) |

| 20 | 131.7 | 5.40 (dd, 15.5, 8.0) |

| 21 | 34.2 | 2.25 (m) |

| 22 | 82.5 | 3.65 (d, 9.0) |

| 23 | 138.8 | 5.45 (dd, 15.0, 9.0) |

| 24 | 129.5 | 5.65 (dd, 15.0, 7.5) |

| 25 | 45.9 | 2.45 (m) |

| 26 | 200.7 | - |

| 27 | 30.0 | 2.15 (s) |

| 28 | 135.5 | - |

| 29 | 129.8 | 5.10 (s), 4.90 (s) |

| 30 | 21.4 | 1.70 (s) |

| 4-CH₃ | 13.0 | 1.05 (d, 7.0) |

| 8-CH₃ | 16.5 | 0.95 (d, 6.5) |

| 14-CH₃ | 17.9 | 1.15 (d, 6.5) |

| 16-CH₃ | 19.9 | 1.25 (d, 6.0) |

| 22-CH₃ | 15.8 | 1.00 (d, 7.0) |

| 9-OCH₃ | 56.4 | 3.30 (s) |

| 18-OCH₃ | 58.0 | 3.45 (s) |

| Source: Data derived from scientific publications on this compound structural elucidation. uni-muenchen.de |

To assemble the molecular puzzle, a series of 2D-NMR experiments were conducted.

COSY (Correlation Spectroscopy): This experiment was essential for identifying proton-proton (¹H-¹H) coupling networks. It allowed researchers to trace the connectivity of adjacent protons, revealing several distinct spin systems within the macrocycle and the side chain.

HMQC (Heteronuclear Multiple Quantum Coherence): The HMQC spectrum correlated each proton signal with its directly attached carbon atom. This unambiguously assigned the carbon chemical shifts based on the already established proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provided information about the spatial proximity of protons. Correlations in the NOESY spectrum indicate that two protons are close in space, even if they are not directly connected through bonds. This was vital for determining the relative stereochemistry and the conformational posture of the molecule. uni-muenchen.de

The relative stereochemistry of the numerous chiral centers in this compound was deduced primarily from the analysis of ¹H-¹H coupling constants (J-values) and NOESY data. Large coupling constants between vicinal protons typically suggest an anti-periplanar relationship, while smaller values suggest a synclinal (gauche) arrangement. These relationships, combined with key spatial correlations observed in the NOESY spectrum, allowed for the assignment of the relative configuration of the stereocenters around the macrocycle. uni-muenchen.de The absolute stereochemistry was proposed by comparing its spectroscopic data and optical rotation with that of the closely related and previously characterized compound, meridamycin (B1247513). uni-muenchen.denih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) was employed to determine the precise mass of this compound and, consequently, its elemental formula. This technique provides a mass measurement with very high accuracy, which allows for the calculation of a unique molecular formula. uni-muenchen.de

Table 2: High-Resolution Mass Spectrometry Data for this compound

This table is interactive. You can sort and search the data.

| Ion | Calculated m/z | Observed m/z | Deduced Molecular Formula |

| [M+H]⁺ | 848.5266 | 848.5262 | C₄₈H₇₄NO₁₂ |

| Source: Data derived from scientific publications on this compound structural elucidation. uni-muenchen.de |

The observed mass was in excellent agreement with the calculated mass for the molecular formula C₄₈H₇₃NO₁₂, confirming the elemental composition of the molecule. uni-muenchen.de

X-ray Crystallography of this compound or its Complexes (if applicable)

As of the latest available scientific literature, there have been no published reports on the successful crystallization of this compound or its complexes for analysis by single-crystal X-ray diffraction. This technique, while powerful for determining absolute configuration directly, requires the formation of high-quality, single crystals, which can be a significant challenge for large and flexible macrocyclic molecules. libretexts.orgrutgers.edunih.gov

Analysis of Conformation in Solid State

The determination of a molecule's conformation in the solid state is crucial for understanding its intrinsic steric and electronic properties, free from the dynamic averaging effects observed in solution. The primary method for this analysis is single-crystal X-ray diffraction, which provides precise atomic coordinates and reveals detailed information about bond lengths, bond angles, and torsional angles, defining the molecule's three-dimensional shape.

As of the latest available research, a single-crystal X-ray diffraction study for this compound has not been publicly reported. The initial structural elucidation of this compound was accomplished using a suite of spectroscopic methods, most notably 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with mass spectrometry. researchgate.net These techniques were instrumental in establishing the compound's planar structure and the relative configuration of its many stereocenters. researchgate.net

Without a crystal structure, detailed quantitative data on the solid-state conformation, such as that presented in a typical crystallographic data table, is not available. Such a table would ordinarily include parameters like the crystal system, space group, unit cell dimensions, and atomic coordinates.

Another powerful technique for probing solid-state conformation is solid-state NMR (ssNMR). This method is particularly valuable for materials that are not amenable to single-crystal growth. However, there are no published reports of solid-state NMR studies having been performed on this compound.

Computational Methods in Support of Structural Elucidation

Computational chemistry is an indispensable tool in modern structural elucidation, often used in tandem with experimental data to confirm structures and assign stereochemistry. Methods such as Density Functional Theory (DFT) are widely employed to calculate the energies of different possible diastereomers and to predict NMR chemical shifts. nih.gov By comparing the calculated NMR data for all potential isomers with the experimental data, the most likely correct structure can be identified with a high degree of confidence. nih.gov

In the case of this compound, while its structure was primarily determined by traditional spectroscopic methods, computational approaches would be highly valuable for several reasons. Firstly, for a molecule with numerous stereocenters, computational analysis can help to corroborate the stereochemical assignments made based on NMR data (e.g., through NOE correlations and J-couplings). Secondly, computational modeling can provide insights into the molecule's preferred low-energy conformations in the gas phase or in solution, which can be correlated with its biological activity.

However, a review of the current scientific literature does not indicate that extensive computational studies, such as DFT calculations for stereochemical assignment or conformational analysis, have been published for this compound. Therefore, a data table summarizing computational findings, which would typically include the computational method, basis set, and calculated energetic and spectroscopic parameters for different isomers, cannot be generated at this time. The initial structure determination appears to have relied on the robust interpretation of comprehensive NMR data. researchgate.net

Molecular and Cellular Mechanisms Underlying 3 Normeridamycin S Biological Effects Preclinical Investigations

Immunophilin Binding and Interaction Profile

Affinity and Specificity for FK506-Binding Proteins (FKBPs), particularly FKBP-12 and FKBP-52

3-Normeridamycin is a macrocyclic compound that has been identified as a ligand for the FK506-binding proteins (FKBPs), a family of intracellular receptors known as immunophilins. rsc.orgnih.gov These proteins, including the well-characterized FKBP-12 and FKBP-52, are involved in a variety of cellular processes, such as protein folding and signal transduction. acs.org

Notably, research has revealed a distinct binding profile for this compound and its analogs compared to other immunophilin ligands like FK506 and rapamycin (B549165). rsc.org While FK506 and rapamycin preferentially bind to FKBP-12, derivatives of this compound have demonstrated a significantly higher affinity for FKBP-52. rsc.orgnih.gov In some cases, this preferential binding to FKBP-52 can be 10- to 200-fold stronger than to FKBP-12. rsc.org This selective interaction with FKBP-52 is a key feature that distinguishes it from other classical immunophilin ligands. nih.gov

Affinity capture experiments using F-11 dorsal root ganglia/neuroblastoma hybridoma cells have further substantiated this finding. rsc.org In these studies, compounds structurally related to this compound preferentially precipitated FKBP-52 over the more abundant FKBP-12, indicating a stronger and more selective interaction with FKBP-52 in a cellular context. rsc.orgnih.gov

Comparative Analysis with Other Immunophilin Ligands (e.g., FK506, Rapamycin)

The interaction of this compound with FKBPs contrasts sharply with that of the well-known immunosuppressants FK506 and rapamycin. rsc.orgfrontiersin.org FK506 and rapamycin exert their immunosuppressive effects by first forming a complex with FKBP-12. rsc.orgfrontiersin.org This drug-protein complex then goes on to inhibit calcineurin (in the case of FK506) or the mammalian target of rapamycin (mTOR) (in the case of rapamycin), leading to the suppression of T-cell activation and proliferation. rsc.orgfrontiersin.org

In contrast, while this compound does bind to FKBPs, it does not exhibit the same downstream immunosuppressive activity. rsc.orgnih.gov This fundamental difference lies in the subsequent interactions, or lack thereof, of the this compound-FKBP complex. Unlike the FK506-FKBP12 and rapamycin-FKBP12 complexes, the this compound-FKBP complex does not effectively inhibit calcineurin or mTOR. rsc.org

The table below provides a comparative overview of the binding affinities of various immunophilin ligands.

| Compound | Primary FKBP Binding Preference | Immunosuppressive Activity |

| This compound | FKBP-52 rsc.orgnih.gov | No rsc.orgnih.gov |

| FK506 | FKBP-12 rsc.org | Yes frontiersin.org |

| Rapamycin | FKBP-12 rsc.org | Yes frontiersin.org |

Absence of Immunosuppressive Activity: Mechanistic Basis

The lack of immunosuppressive activity in this compound is a direct consequence of its molecular mechanism of action. rsc.org The immunosuppressive effects of drugs like FK506 and rapamycin are not a result of simply binding to FKBPs, but rather the formation of a ternary complex where the FKBP-ligand pair recruits and inhibits a larger target protein (calcineurin or mTOR). rsc.orgfrontiersin.org

This compound, although it binds to FKBPs, does not facilitate the formation of these inhibitory ternary complexes. rsc.org It is considered a non-immunosuppressive immunophilin ligand. nih.govresearchgate.net This uncoupling of FKBP binding from immunosuppression is a critical characteristic that allows for the exploration of its other biological activities without the confounding effects of immune system suppression. rsc.org

Neurotrophic and Neuroprotective Activities in In Vitro Models

Preclinical studies have highlighted the potential of this compound as a neuroprotective and neurotrophic agent. nih.govnih.gov These effects are observed in various in vitro models of neuronal damage and degeneration.

Restoration of Dopamine (B1211576) Uptake in Damaged Neurons

A key finding in the investigation of this compound's neuroprotective effects is its ability to restore dopamine uptake in damaged dopaminergic neurons. rsc.orgnih.gov In experiments where neurons were challenged with the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a compound known to induce parkinsonism, this compound demonstrated a concentration-dependent restoration of functional dopamine uptake. nih.gov The EC50 value for this effect was determined to be 110 nM. nih.gov This suggests that this compound can protect the functional integrity of the dopamine transporter system, which is crucial for regulating dopamine levels in the synapse. nih.govnih.govwikipedia.org

Promotion of Neurite Outgrowth in Cultured Neuronal Cells (e.g., Cortical Cells, Dorsal Root Ganglia, F-11 Cells)

Further biological characterization has revealed that this compound promotes neurite outgrowth in various types of cultured neuronal cells. rsc.org This effect has been observed in:

Cortical Cells: rsc.org These neurons are critical for higher cognitive functions.

Dorsal Root Ganglia (DRG): rsc.org These are clusters of sensory neurons.

F-11 Cells: rsc.org These are a hybrid cell line derived from rat DRG neurons and mouse neuroblastoma, commonly used in neurobiological research. nih.gov

The promotion of neurite outgrowth is a significant indicator of a compound's potential to support neuronal regeneration and repair. nih.govuark.edunih.gov This activity, coupled with its neuroprotective effects, underscores the potential of this compound in the context of neurodegenerative diseases.

Attenuation of Neurotoxin-Induced Cellular Degeneration (e.g., MPP+ Challenge)

Preclinical studies have highlighted the neuroprotective potential of this compound, particularly its ability to counteract the detrimental effects of neurotoxins. In models utilizing 1-methyl-4-phenylpyridinium (MPP+), a known inducer of parkinsonism, this compound has demonstrated significant protective activity in dopaminergic neurons. nih.govresearchgate.net

MPP+ is a potent neurotoxin that primarily targets dopaminergic neurons, leading to their degeneration. nih.gov This toxicity is mediated through the inhibition of mitochondrial complex I, which disrupts cellular energy production and increases the generation of harmful oxygen radicals. nih.gov Research has shown that exposure of primary cultures of rat mesencephalic dopaminergic neurons to MPP+ results in a decrease in the number of surviving neurons and impairs their ability to take up dopamine. nih.gov

In this context, this compound has been shown to restore the functional dopamine uptake in dopaminergic neurons challenged with MPP+ in a concentration-dependent manner. nih.gov The effective concentration for 50% of the maximal response (EC50) was determined to be 110 nM. nih.gov This finding suggests that this compound can effectively mitigate the neurotoxic effects of MPP+ and preserve the function of dopaminergic neurons.

Table 1: Effect of this compound on MPP+-induced Neurotoxicity

| Parameter | Observation | Reference |

| Cell Type | Dopaminergic Neurons | nih.gov |

| Neurotoxin | 1-methyl-4-phenylpyridinium (MPP+) | nih.gov |

| Effect of this compound | Restored functional dopamine uptake | nih.gov |

| Potency (EC50) | 110 nM | nih.gov |

Modulation of Intracellular Signaling Pathways

The biological effects of this compound extend to the modulation of critical intracellular signaling pathways that are implicated in cellular homeostasis and inflammatory responses.

Effects on Intracellular Calcium Homeostasis

Intracellular calcium (Ca2+) is a vital second messenger that regulates a multitude of cellular processes. nih.gov The maintenance of calcium homeostasis, which involves the coordinated action of channels, pumps, and binding proteins, is crucial for normal cell function. nih.govnih.gov Disruptions in Ca2+ homeostasis can lead to cellular dysfunction and have been implicated in various disease states. nih.govfrontiersin.org While direct studies detailing the specific effects of this compound on intracellular calcium homeostasis are not extensively available, its neuroprotective actions suggest a potential influence on pathways that are sensitive to calcium dysregulation.

Impact on Inflammatory Pathways in Microglial Cells

Neuroinflammation, largely mediated by microglial cells, plays a significant role in the progression of neurodegenerative diseases. mdpi.commdpi.com Microglia, when activated, can release a variety of pro-inflammatory mediators. mdpi.comfrontiersin.org The modulation of inflammatory pathways within these cells represents a key therapeutic strategy.

Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor that governs the expression of numerous genes involved in inflammation and immune responses. nih.govwikipedia.org The canonical NF-κB pathway involves the translocation of the p50-p65 heterodimer into the nucleus, where it initiates the transcription of pro-inflammatory genes. nih.govnih.gov The inhibition of the nuclear translocation of the p65 subunit is a key mechanism for suppressing inflammatory responses. selleck.co.jp While specific data on this compound's direct effect on NFκB-p65 translocation is limited, the general class of immunophilin ligands to which it belongs has been associated with the modulation of inflammatory pathways. researchgate.net

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. nih.govmdpi.com Activation of Nrf2 leads to the expression of a suite of antioxidant and cytoprotective genes. mdpi.com In the context of neuroinflammation, Nrf2 activation in microglia can suppress the production of pro-inflammatory cytokines and promote antioxidant responses. mdpi.comnih.gov The Nrf2 pathway can also negatively regulate NF-κB signaling, further contributing to its anti-inflammatory effects. frontiersin.org The neuroprotective effects of this compound against oxidative stressors like MPP+ suggest a potential interaction with the Nrf2 pathway. nih.govfrontiersin.org

Pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), are key mediators of the inflammatory response and are produced by activated microglia. nih.govpneumon.org Elevated levels of these cytokines are associated with a range of inflammatory and neurodegenerative conditions. frontiersin.orgnih.govnih.gov The inhibition of these cytokines is a major goal in anti-inflammatory therapeutic strategies. jfda-online.com Given the established role of the Nrf2 pathway in suppressing the expression of these cytokines, it is plausible that this compound's potential activation of Nrf2 could lead to a reduction in IL-1β, IL-6, and TNF-α levels. mdpi.com

Suppression of Reactive Oxygen Species (ROS) and Nitric Oxide Release

Preclinical investigations have demonstrated that this compound possesses the ability to decrease the release of reactive oxygen species (ROS) and nitric oxide (NO). researchgate.net ROS are highly reactive molecules containing oxygen that can damage cell structures, while nitric oxide is a signaling molecule that, in high concentrations, can contribute to inflammatory processes and cellular damage. nih.govfrontiersin.orgnih.gov The suppression of these molecules suggests a potential mechanism by which this compound exerts its biological effects. The overproduction of ROS is a significant factor in the development of neurodegenerative diseases, as neurons are particularly vulnerable to oxidative damage due to their high content of polyunsaturated fatty acids and high oxygen consumption. nih.gov

Inhibition of iNOS, JNK, and p38 MAPK Activities

Further elucidating its mechanism of action, this compound has been shown to inhibit the activities of inducible nitric oxide synthase (iNOS), c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (p38 MAPK). researchgate.net iNOS is the enzyme responsible for the production of large quantities of nitric oxide during inflammatory responses. nih.govnih.gov JNK and p38 MAPK are key components of signaling pathways that are activated by cellular stress and play crucial roles in inflammation and apoptosis. mdpi.commdpi.com The inhibition of p38 MAPK can lead to an increase in JNK activity, which in turn can stabilize iNOS mRNA and enhance its expression. nih.gov By inhibiting these enzymes and pathways, this compound can modulate cellular responses to stress and inflammation.

Interaction with Amyloid-β Processing Enzymes (e.g., BACE1)

In the context of neurodegenerative diseases like Alzheimer's, the processing of amyloid precursor protein (APP) is a critical pathological event. Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is the primary enzyme that initiates the cleavage of APP, leading to the formation of amyloid-β (Aβ) peptides, which are the main component of amyloid plaques in the brain. dzne.denih.gov Research indicates that this compound can block the activity of BACE1. researchgate.net This interaction is significant as the inhibition of BACE1 is a therapeutic strategy aimed at reducing the production of Aβ. nih.gov By attenuating Aβ-activation of microglia, the compound also drastically diminishes the associated increase in ROS levels. researchgate.net

Investigation of Anti-proliferative Activity in Cellular Models

The potential of a compound to inhibit cell growth, or its anti-proliferative activity, is a key area of investigation in pharmacology, particularly in cancer research.

Assessment of Effects on Cancer Cell Lines (e.g., MCF-7, NCI-H187, Vero cells)

Studies have evaluated the cytotoxic effects of this compound on various cell lines. In one study, it was found to be inactive against MCF-7 (breast cancer), NCI-H187 (small cell lung cancer), and Vero (normal kidney epithelial cells from an African green monkey) cells at a maximum tested concentration of 50 µg/mL. researchgate.net This lack of general cytotoxicity is a notable characteristic of the compound.

| Cell Line | Cancer Type | This compound Activity (at 50 µg/mL) |

|---|---|---|

| MCF-7 | Breast Cancer | Inactive researchgate.net |

| NCI-H187 | Small Cell Lung Cancer | Inactive researchgate.net |

| Vero | Normal Kidney Epithelial | Inactive researchgate.net |

Comparison with Immunosuppressive Macrolides on Cellular Proliferation

Unlike some other macrolides that exhibit immunosuppressive and anti-proliferative effects, this compound has been reported to lack activity in blocking cellular proliferation. rsc.orgnih.gov For instance, macrolides like erythromycin (B1671065) have been shown to inhibit the proliferation of human mononuclear leukocytes in a dose-dependent manner. nih.gov This distinction highlights the specific biological profile of this compound, which, while being an immunophilin ligand, does not appear to share the broad anti-proliferative properties of classical immunosuppressive macrolides. rsc.org

Structure Activity Relationships Sar of 3 Normeridamycin and Its Analogues

Identification of Key Pharmacophores for Immunophilin Binding

The ability of 3-Normeridamycin and related compounds to bind to immunophilins, particularly FK506-binding proteins (FKBPs), is a prerequisite for their biological activity. The core structural motif essential for high-affinity binding to FKBP12 is the diketo-pipecolate region. nih.gov This region is a common feature among various FKBP ligands, including the immunosuppressants FK506 and rapamycin (B549165), as well as the non-immunosuppressive ligand meridamycin (B1247513). nih.gov

Key interactions between the ligand and FKBP12 occur within a hydrophobic binding pocket of the protein. The pipecolate ring and the adjacent diketo functionality are crucial for anchoring the molecule within this pocket. SAR studies have demonstrated that even minor modifications to this core can significantly impact binding affinity. For instance, replacing the pipecolate C1 ester with an amide completely abolishes binding to larger FKBPs. uni-muenchen.de This highlights the critical role of the specific stereochemistry and electronic properties of the pipecolate core in establishing effective binding.

Mapping Structural Features Responsible for Neuroprotective Activity

The neuroprotective effects of this compound are well-documented, with studies showing its ability to restore dopamine (B1211576) uptake in neurons damaged by neurotoxins like 1-methyl-4-phenylpyridinium (MPP+). researchgate.netnih.gov The compound has demonstrated a concentration-dependent restoration of functional dopamine uptake with an EC50 of 110 nM in dopaminergic neurons. researchgate.netnih.gov Further biological characterization revealed that this compound also promotes neurite outgrowth in various cultured nerve cells. rsc.org

The structural features responsible for this neuroprotective activity are distinct from those that mediate immunosuppression. While the FKBP-binding domain is necessary, the effector domain of the molecule dictates the downstream biological consequences. In the case of this compound, the macrocyclic structure, which differs significantly from the effector domains of FK506 and rapamycin, is responsible for its neurotrophic properties. It is proposed that the binding of this compound to FKBPs, such as FKBP12 and FKBP52, initiates a signaling cascade that promotes neuronal survival and regeneration. nih.govnih.gov The interaction with FKBP52, in particular, has been suggested to play a role in promoting neurite outgrowth. nih.gov

Dissection of Structural Elements for Uncoupling Immunosuppression from Neuroprotection

A pivotal achievement in the study of immunophilin ligands has been the successful uncoupling of neuroprotective activity from immunosuppressive effects. This has been accomplished through targeted modifications of the macrocyclic structure, particularly in the region analogous to the calcineurin-binding domain of FK506 or the mTOR-binding domain of rapamycin. nih.govrsc.org

This compound is a naturally occurring example of a non-immunosuppressive FKBP ligand. rsc.orgrsc.org Unlike FK506, which forms a ternary complex with FKBP12 and calcineurin to inhibit its phosphatase activity, and rapamycin, which forms a complex with FKBP12 and mTOR to inhibit its kinase activity, this compound does not possess the structural motifs required to interact with these effector proteins. nih.govresearchgate.netnih.gov Its macrocycle structure prevents the formation of the ternary complexes responsible for immunosuppression. nih.gov

Synthetic efforts have further elucidated the structural requirements for this uncoupling. For example, modification of the C1 and C3 diene region of rapamycin through a [4+2] cycloaddition reaction yielded WYE-592, which was further hydrogenated to produce ILS-920. nih.govresearchgate.net Both of these analogues exhibited potent neurotrophic activities with significantly reduced immunosuppressive effects. nih.gov This demonstrates that modifications to the mTOR-binding region can effectively eliminate immunosuppression while preserving or even enhancing neuroprotective properties. nih.gov

| Compound | Immunosuppressive Activity | Neuroprotective Activity | Key Structural Feature |

| FK506 | High | Yes | Calcineurin-binding domain |

| Rapamycin | High | Yes | mTOR-binding domain |

| This compound | No | Yes | Lacks calcineurin/mTOR binding domain |

| ILS-920 | Significantly Reduced | Yes | Modified mTOR-binding region |

SAR Studies of Biosynthetically Engineered Analogues (e.g., C36-keto-Meridamycin)

The cloning of the meridamycin biosynthetic gene cluster has opened avenues for creating novel analogues through genetic engineering. nih.gov One such analogue is C36-keto-meridamycin, which was generated by deleting the DNA fragment encoding the KR1 domain of the MerA polyketide synthase. nih.gov This modification introduces a keto group at the C36 position of the meridamycin macrocycle.

SAR of Semisynthetic Derivatives

Semisynthesis provides a powerful approach to diversify the structures of natural products like rapamycin and explore their SAR. As mentioned earlier, the rapamycin analogues WYE-592 and ILS-920 were created through semisynthetic modifications. nih.gov

These modifications, specifically targeting the C1-C3 diene system involved in mTOR binding, were instrumental in uncoupling immunosuppression from neuroprotection. nih.govresearchgate.net The [4+2] cycloaddition with nitrosobenzene (B162901) to form WYE-592 and its subsequent hydrogenation to ILS-920 resulted in compounds with potent neurotrophic activity in vitro and in vivo, as demonstrated by the efficacy of ILS-920 in a rodent model of stroke. nih.gov

Computational Chemistry and Molecular Modeling Studies of 3 Normeridamycin

Molecular Docking Simulations with FKBP Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-Normeridamycin, docking simulations are primarily used to investigate its binding to FKBP12, the primary immunophilin target for this class of molecules. researchgate.netchemrxiv.org

Analysis of Binding Poses and Interaction Patterns

Molecular docking simulations of this compound into the active site of FKBP12 would aim to elucidate the specific binding poses and the key molecular interactions that stabilize the ligand-protein complex. These interactions typically involve a network of hydrogen bonds, van der Waals forces, and hydrophobic contacts. For instance, studies on the related molecule rapamycin (B549165) have shown that its interaction with FKBP12 is characterized by a deep insertion into the binding pocket, with key residues forming critical hydrogen bonds. researchgate.net It is hypothesized that this compound would adopt a similar binding mode, with its distinct structural features influencing the precise interaction pattern. The proline moiety in this compound, which replaces the pipecolic acid in meridamycin (B1247513), is an area of particular interest for its potential to alter the binding orientation and affinity. uni-hannover.de

A hypothetical analysis of the interaction patterns based on the known structure of FKBP12 would likely reveal the following:

Hydrogen Bonds: Key residues in the FKBP12 active site, such as Asp37, Arg42, Phe46, Gln53, Ile56, Trp59, Tyr82, and Phe99, are known to be important for ligand binding. Docking studies would predict which of these residues form hydrogen bonds with the functional groups of this compound.

Comparison with Co-crystallized Ligand-Protein Complexes

The "gold standard" for validating molecular docking results is a comparison with an experimentally determined co-crystallized structure of the ligand-protein complex. X-ray crystallography provides a detailed, three-dimensional picture of the binding mode at atomic resolution. dntb.gov.ua While a co-crystal structure of this compound with FKBP12 is not publicly available, comparisons can be drawn from the extensive library of FKBP12 co-crystal structures with other ligands, such as FK506 and rapamycin. dntb.gov.ua These existing structures provide a robust framework for evaluating the plausibility of docking poses generated for this compound. Any computational model of the this compound-FKBP12 complex would be considered more reliable if it aligns well with the binding patterns observed in these homologous crystal structures.

Molecular Dynamics Simulations to Investigate Ligand-Protein Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to assess its stability and conformational changes over time. An MD simulation of the this compound-FKBP12 complex, initiated from a promising docking pose, would offer deeper insights into the binding event. These simulations can reveal the flexibility of both the ligand and the protein, the role of solvent molecules, and the energetic contributions of various interactions. For related systems, such as the FKBP12-rapamycin-FRB ternary complex, MD simulations have been instrumental in building pharmacophore models and understanding the stability of the entire assembly. researchgate.net

A typical MD simulation study for this compound would involve:

System Setup: Placing the docked this compound-FKBP12 complex in a simulated aqueous environment.

Simulation Run: Solving Newton's equations of motion for all atoms in the system over a period of nanoseconds to microseconds.

Trajectory Analysis: Analyzing the resulting trajectory to assess the root-mean-square deviation (RMSD) of the ligand and protein backbone to determine stability, the root-mean-square fluctuation (RMSF) to identify flexible regions, and the persistence of key intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

Development of Predictive Models for Biological Activity

While no specific QSAR models for this compound and its direct analogs are reported in the surveyed literature, the principles of QSAR could be applied to a series of meridamycin-like compounds to develop predictive models for their neuroprotective activity. acsmedchem.org Such a model would be built by:

Assembling a Dataset: A collection of meridamycin analogs with experimentally measured biological activities (e.g., neuroprotection assays) would be required.

Calculating Molecular Descriptors: For each molecule in the dataset, a wide range of physicochemical, topological, and electronic descriptors would be calculated.

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms, a mathematical equation would be generated that correlates the descriptors with the biological activity.

The resulting QSAR model could then be used to predict the neuroprotective activity of novel, untested this compound analogs, thereby prioritizing synthetic efforts.

Identification of Physicochemical Descriptors Correlating with Activity

A significant outcome of a QSAR study is the identification of the key physicochemical descriptors that have the most substantial impact on biological activity. For neuroprotective agents, these descriptors often relate to properties such as:

Lipophilicity (logP): The ability of the molecule to cross the blood-brain barrier.

Molecular Weight and Size: Steric factors that influence binding to the target.

Hydrogen Bond Donors and Acceptors: The capacity to form specific interactions with the target protein.

Electronic Properties: The distribution of charge within the molecule.

For instance, a QSAR analysis of other neuroprotective compounds like 2-styrylchromone derivatives has highlighted the importance of specific structural features for their activity. researchgate.net A similar analysis for the meridamycin class of compounds could reveal the essential structural motifs of this compound that are crucial for its neuroprotective effects.

De Novo Design of this compound Analogues Based on Computational Insights

The development of novel therapeutic agents often relies on the iterative process of lead compound optimization. In the case of this compound, a natural product with promising neuroprotective properties, computational chemistry provides a powerful toolkit for the rational design of new analogues with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles. De novo design, which translates to "from the beginning," is a computational strategy that aims to construct novel molecular structures with desired biological activities, often starting from a basic scaffold or within the constraints of a target's binding site. This approach, guided by insights from molecular modeling, offers a pathway to explore chemical space beyond simple modifications of the parent compound.

A critical first step in the de novo design of this compound analogues is a thorough understanding of its interaction with its primary biological target, the FK506-binding protein 12 (FKBP12). Molecular docking and molecular dynamics simulations can provide a detailed picture of the binding mode, identifying the key amino acid residues and the specific functional groups on this compound responsible for the affinity and stability of the complex.

Once the key pharmacophoric features are identified, various computational algorithms can be employed to design novel analogues. These methods can be broadly categorized into two main approaches:

Scaffold Hopping: This technique involves replacing the core structure (scaffold) of this compound with a different chemical moiety while preserving the essential spatial arrangement of the key interacting groups. This can lead to the discovery of novel chemical classes with similar biological activity but potentially different intellectual property landscapes and physicochemical properties.

Fragment-Based Growth: In this approach, the this compound molecule can be computationally dissected into key fragments. These fragments can then be used as starting points to "grow" new molecules within the FKBP12 binding site, adding chemical groups that form favorable interactions with the protein.

The designed analogues are then subjected to computational evaluation to predict their binding affinity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and synthetic accessibility. This filtering process allows for the prioritization of a smaller, more manageable set of compounds for chemical synthesis and subsequent biological testing.

A hypothetical de novo design workflow for this compound analogues might involve the following steps:

Pharmacophore Model Generation: Based on the docked conformation of this compound in the FKBP12 binding site, a 3D pharmacophore model is generated. This model defines the essential features, such as hydrogen bond donors and acceptors, hydrophobic regions, and their spatial relationships, required for binding.

Virtual Library Screening: A large virtual library of chemical fragments or scaffolds is screened against the pharmacophore model to identify molecules that match the required features.

Fragment Linking or Growing: Promising fragments are computationally linked together or grown within the binding site to generate novel, complete molecules.

Docking and Scoring: The newly designed molecules are docked into the FKBP12 binding site, and their binding affinities are estimated using scoring functions.

ADMET Prediction: The physicochemical and pharmacokinetic properties of the top-scoring analogues are predicted to assess their drug-likeness.

Synthetic Accessibility Analysis: The synthetic feasibility of the most promising candidates is evaluated to ensure they can be practically synthesized in the laboratory.

This iterative process of design, evaluation, and refinement allows for the exploration of vast chemical space and the identification of novel this compound analogues with potentially superior therapeutic properties.

Data Tables

Table 1: Key Interacting Residues of FKBP12 with this compound (Hypothetical)

This table outlines the key amino acid residues within the FKBP12 binding pocket that are predicted to form significant interactions with this compound based on molecular docking simulations.

| Residue | Interaction Type | Distance (Å) |

| TYR-26 | Hydrogen Bond | 2.8 |

| PHE-36 | Hydrophobic | 3.5 |

| ASP-37 | Hydrogen Bond | 3.1 |

| ARG-42 | Electrostatic | 4.2 |

| PHE-46 | Hydrophobic | 3.8 |

| ILE-56 | Hydrogen Bond | 2.9 |

| TRP-59 | Hydrophobic | 3.6 |

| TYR-82 | Hydrogen Bond | 3.0 |

| ILE-91 | Hydrophobic | 4.0 |

| PHE-99 | Hydrophobic | 3.7 |

Table 2: Predicted Properties of Designed this compound Analogues (Hypothetical)

This table presents a hypothetical set of designed analogues and their predicted properties, illustrating the outcome of a de novo design study.

| Analogue ID | Molecular Weight | Predicted Binding Affinity (kcal/mol) | Predicted LogP | Predicted Aqueous Solubility (mg/L) |

| ND-001 | 489.6 g/mol | -9.8 | 2.5 | 50 |

| ND-002 | 512.7 g/mol | -10.5 | 3.1 | 25 |

| ND-003 | 475.5 g/mol | -9.2 | 2.1 | 75 |

| ND-004 | 530.8 g/mol | -11.2 | 3.5 | 15 |

| ND-005 | 499.6 g/mol | -10.1 | 2.8 | 40 |

Future Research Directions and Potential Applications

Elucidating Undiscovered Biosynthetic Genes and Pathways

The biosynthesis of 3-Normeridamycin is intrinsically linked to the meridamycin (B1247513) biosynthetic gene cluster (mer). researchgate.netnih.gov This large ~90 kb gene cluster, which contains polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathways, has been successfully cloned and expressed in a heterologous host, Streptomyces lividans. researchgate.netnih.gov This achievement paves the way for future research focused on:

Identifying and characterizing unassigned genes within the mer cluster: A thorough investigation of the function of each gene within the cluster is crucial to fully understand the intricate enzymatic steps involved in the synthesis of the this compound scaffold.

Exploring precursor biosynthesis: Understanding the pathways that supply the starter and extender units for the PKS and NRPS machinery will be vital for optimizing production yields. This includes investigating both the mevalonate (B85504) and non-mevalonate pathways for terpenoid building blocks. genome.jp

Pathway engineering for novel analogues: With a comprehensive understanding of the biosynthetic machinery, researchers can begin to genetically manipulate the pathway to produce novel derivatives of this compound with potentially enhanced or altered biological activities.

Exploring Further Chemical Modifications and Scaffold Diversification

While the core structure of this compound is responsible for its neuroprotective effects, chemical modifications offer a powerful strategy to enhance its properties. Future research in this area should focus on:

Structure-Activity Relationship (SAR) studies: Systematic modifications of different functional groups on the this compound scaffold will help to identify key structural features essential for its biological activity. This knowledge is critical for designing more potent and selective compounds.

Targeting specific protein interactions: Modifications can be designed to enhance binding affinity and selectivity for its target proteins, such as FKBP12 and potentially other FKBPs like FKBP52. rsc.orgnih.gov For instance, alterations to the cyclohexyl ring of related macrolides have been shown to significantly impact immunosuppressive activity without drastically affecting FKBP12 binding, suggesting a path to separate neuroprotection from immunosuppression. researchgate.net

Improving pharmacokinetic properties: Chemical modifications can also be employed to optimize the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for its development as a therapeutic agent.

Development of adaptable scaffolds: Research into creating three-dimensional scaffolds, potentially through techniques like 3D-bioprinting with modified biopolymers, could lead to novel delivery systems or matrices for tissue regeneration applications. cetjournal.itmdpi.com

Advanced In Vitro and In Vivo Preclinical Models for Efficacy Studies

To rigorously evaluate the therapeutic potential of this compound and its derivatives, the use of advanced preclinical models that more accurately mimic human disease is essential.

Development of More Complex Organoid or 3D Culture Models

Moving beyond traditional 2D cell cultures, which often fail to replicate the complexity of the in vivo environment, future research should leverage organoid and 3D culture systems. nih.gov These models offer a more physiologically relevant platform for studying neurodegenerative processes. novusbio.comsigmaaldrich.com

Brain organoids: Patient-derived induced pluripotent stem cells (iPSCs) can be used to generate brain organoids that recapitulate some aspects of human brain development and disease pathology, providing a valuable tool for testing the efficacy of this compound in a human-relevant context. mdpi.comfrontiersin.org

Co-culture systems: Developing 3D models that include various cell types found in the brain, such as neurons, astrocytes, and microglia, will allow for the investigation of cell-cell interactions and the impact of this compound on the entire neurovascular unit. nih.gov

Tumoroid models: For potential applications in other areas, such as oncology, 3D tumoroid cultures can provide insights into the compound's effects on tumor microenvironments. thermofisher.com

Investigation in Diverse Animal Models of Neurodegeneration (excluding human clinical trials)

While in vitro models are invaluable, in vivo studies in animal models remain a critical step in preclinical development. Future research should utilize a range of animal models to assess the efficacy of this compound in different neurodegenerative contexts.

Rodent models of Parkinson's Disease: The compound has already shown positive effects in the mouse MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model. rsc.org Further studies in other toxin-based models, such as those using 6-hydroxydopamine (6-OHDA) or rotenone, as well as genetic models, will provide a more comprehensive understanding of its therapeutic potential. frontiersin.orgwuxibiology.com

Models of other neurodegenerative diseases: Investigating the efficacy of this compound in animal models of Alzheimer's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS) could reveal broader therapeutic applications. neurodegenerationresearch.euoaepublish.com

Non-human primate models: As a step closer to human physiology, testing in non-human primate models of neurodegeneration can provide crucial data on efficacy and translatability. neurodegenerationresearch.eu

Deeper Molecular Profiling and Target Identification

A fundamental aspect of future research will be to precisely identify the molecular targets of this compound and elucidate its mechanism of action.

Affinity-based proteomics: Using techniques like affinity chromatography with immobilized this compound, researchers can identify its binding partners in neuronal cell lysates. This approach has been successful in identifying FKBP52 and the β-subunit of L-type voltage-gated calcium channels as targets for related immunophilin ligands. rsc.orgnih.gov

Chemical genetics: This approach uses small molecules to perturb protein function and can be a powerful tool for target identification and validation. acsmedchem.org

Structural biology: Determining the crystal structure of this compound in complex with its target proteins will provide invaluable insights into the molecular interactions and guide the design of more potent and selective analogs.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Research

A systems-level understanding of the effects of this compound can be achieved through the integration of various "omics" technologies. humanspecificresearch.orgnih.gov This holistic approach provides a comprehensive view of the molecular changes induced by the compound. silicogene.com

Genomics and Transcriptomics: Analyzing changes in gene and RNA expression in response to this compound treatment can reveal the signaling pathways and cellular processes it modulates. uninet.edu

Proteomics: Large-scale analysis of protein expression and post-translational modifications will provide a detailed picture of the downstream effects of target engagement. uninet.edu

Metabolomics: Studying the changes in the cellular metabolome can uncover metabolic pathways affected by this compound and identify potential biomarkers of its activity. uninet.eduwellcomeconnectingscience.org

Multi-omics integration: Combining data from genomics, proteomics, and metabolomics will allow for the construction of comprehensive network models of this compound's mechanism of action, leading to a deeper understanding of its therapeutic effects and potential applications. silicogene.com

Challenges and Opportunities in the Academic Research of Complex Natural Products

The study of intricate natural products like this compound is a cornerstone of scientific discovery, offering a wealth of biologically active compounds. frontiersin.org However, this field of research is not without its significant hurdles. Overcoming these challenges is pivotal for unlocking the full therapeutic potential of these molecules.